molecular formula C14H12N4 B1303107 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile CAS No. 51802-61-0

5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

Cat. No.: B1303107
CAS No.: 51802-61-0
M. Wt: 236.27 g/mol
InChI Key: GFYHLMBCTFREMN-UHFFFAOYSA-N
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Description

| 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a sophisticated dihydrodiazepine scaffold of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors. Its core structure, featuring the 1,4-diazepine ring fused with two nitrile groups, serves as a privileged pharmacophore capable of interacting with the ATP-binding pocket of various kinases. This compound is recognized as a key synthetic precursor to pyrido[2,3-b][1,4]diazepine derivatives, a class of molecules investigated for their potent biological activities. Research indicates that analogs built upon this scaffold exhibit promising inhibitory profiles against a range of kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases, which are critical targets in oncology and inflammatory diseases [https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00553j]. The specific substitution pattern, including the 7-phenyl group, allows for fine-tuning of selectivity and potency, making it a versatile intermediate for structure-activity relationship (SAR) studies. Consequently, this dihydrodiazepine dicarbonitrile is a valuable tool for researchers designing and synthesizing novel small-molecule therapeutics aimed at dysregulated signaling pathways in cancer and other proliferative disorders.

Properties

IUPAC Name

5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-10-7-12(11-5-3-2-4-6-11)18-14(9-16)13(8-15)17-10/h2-6,12,18H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYHLMBCTFREMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(NC(C1)C2=CC=CC=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377024
Record name 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51802-61-0
Record name 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with an appropriate aldehyde and a nitrile in the presence of a base, such as sodium ethoxide, to form the diazepine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The diazepine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more saturated diazepine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile has been studied for its potential therapeutic properties. Its structure suggests it may interact with biological targets involved in various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study involving various bacterial strains, the compound demonstrated effectiveness against pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Plant Biology Applications

In addition to its medicinal applications, this compound has shown promise in plant biology.

Stress Response Modulation

Recent studies have revealed that this compound can modulate plant stress responses. For example, it has been used to enhance resistance to bacterial infections in Arabidopsis thaliana by regulating stomatal closure and enhancing immune responses .

Table 2: Effects on Plant Stress Responses

Treatment ConditionEffect ObservedMeasurement Method
Compound ApplicationReduced bacterial growthColony-forming units
Control GroupHigher infection ratesColony-forming units

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations of 10–20 µM, supporting its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Line Response

A series of experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations .

Mechanism of Action

The mechanism by which 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Reactivity

The introduction of substituents at positions 5, 6, and 7 significantly influences synthesis yields and thermal stability. For example:

  • 5,7-Bis(2'-arylethenyl) derivatives (e.g., 5,7-bis(2'-phenylethenyl)-6H-1,4-diazepine-2,3-dicarbonitrile) are synthesized via aldol condensation of diaminomaleonitrile with aromatic aldehydes. These derivatives exhibit enhanced thermal stability (decomposition temperatures >300°C) due to extended π-conjugation .
  • 6-Substituted derivatives (e.g., 6-tert-butylphenyl) show steric hindrance effects, which reduce reactivity during cyclotetramerization reactions but improve solubility in organic solvents .

Electron-Withdrawing vs. Electron-Donating Groups

  • Electron-withdrawing groups (e.g., nitro at position 3 in pyrazine analogs) reduce amine nitrogen basicity, leading to lower reaction yields (e.g., 17% for 3-nitro-substituted derivatives) .
  • Electron-donating groups (e.g., methyl or phenyl) enhance stability by mitigating ring strain and facilitating crystallization .

Optical and Electronic Properties

Morphology-Dependent Emission

6H-1,4-Diazepine-2,3-dicarbonitrile nanocrystals exhibit tunable optical properties:

  • Nanoparticles (710 nm emission) transition to nanobelts (625 nm emission) due to altered HOMO charge distribution from molecular packing .
  • In contrast, arylethenyl-substituted derivatives display redshifted absorption spectra (λmax = 450–500 nm) owing to extended conjugation .

Intermolecular Interactions

X-ray studies highlight two key hydrogen bonds in 6,7-dihydro-1H-1,4-diazepine derivatives:

N–H···N (2.084 Å) between amino and imino groups.

N–H···C≡N (2.183 Å) between amino and cyano groups . These interactions are absent in derivatives with bulky substituents (e.g., tert-butylphenyl), which instead rely on van der Waals forces .

Pharmaceutical Relevance

  • 7-(4-Chlorophenyl) derivative (CAS: 861209-95-2) is marketed for pharmaceutical applications, though its antimicrobial efficacy is less pronounced compared to dithiinoquinoxaline analogs (e.g., 7-nitro-1,4-dithiinoquinoxaline-2,3-dicarbonitrile, which shows potent activity) .

Biological Activity

5-Methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile (CAS Number: 51802-61-0) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its significance in various applications.

The molecular formula of this compound is C14H12N4, with a molecular weight of 236.28 g/mol. The structure features a diazepine ring which is known for its ability to interact with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through:

  • Antioxidant Properties : The presence of the phenyl group and dicarbonitrile moieties may contribute to its antioxidant capabilities, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Studies have suggested that it may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes like apoptosis and cellular signaling.

1. Antioxidant Activity

A study published in the International Journal of Molecular Sciences explored the role of various compounds in enhancing plant stress responses. It was found that this compound had a significant effect on the biosynthesis of secondary metabolites and antioxidant activity in guard cells under stress conditions .

2. Enzyme Interaction

Another investigation highlighted its potential as an enzyme inhibitor. The compound was tested against various enzymes linked to metabolic diseases. Results showed promising inhibition rates, suggesting possible therapeutic applications in metabolic disorders .

3. Cytotoxic Effects

In vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. A detailed analysis revealed that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntioxidantEnhanced stress response in plants
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Q. What are the recommended synthetic routes for 5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile?

A multi-step approach involving cyclocondensation of appropriately substituted precursors (e.g., nitrile-containing amines and carbonyl derivatives) under controlled conditions is commonly employed. Key steps include:

  • Cyclization : Use of catalytic bases (e.g., K₂CO₃) or acids (e.g., acetic acid) to facilitate diazepine ring formation .
  • Optimization : Statistical experimental design (e.g., factorial design) to minimize trial-and-error and identify critical parameters like temperature, solvent polarity, and reaction time .
  • Characterization : Confirm structure via 1^1H/13^{13}C NMR, mass spectrometry (MS), and IR spectroscopy to verify functional groups and regioselectivity .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Standardization : Precisely control stoichiometry, solvent purity, and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .
  • Analytical Validation : Cross-validate results using orthogonal techniques (e.g., HPLC for purity assessment alongside NMR) .
  • Documentation : Report detailed protocols, including catalyst loadings, heating rates, and workup procedures, to mitigate batch-to-batch variability .

Advanced Research Challenges

Q. What computational methods are effective for predicting reaction pathways and optimizing synthesis?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates, identifying energetically favorable pathways .
  • Reaction Network Analysis : Combine cheminformatics tools (e.g., Gaussian or ORCA) with experimental data to map potential side reactions and optimize selectivity .
  • Machine Learning : Train models on existing diazepine synthesis datasets to predict optimal conditions (e.g., solvent, catalyst) for higher yields .

Q. How can contradictions in reported reaction yields or selectivity be resolved?

  • Data Triangulation : Compare results across studies while accounting for variables like catalyst purity, solvent grade, and analytical methods .
  • Sensitivity Analysis : Apply statistical tools (e.g., Monte Carlo simulations) to quantify the impact of minor parameter variations on outcomes .
  • Mechanistic Studies : Use isotopic labeling (e.g., 15^{15}N or 13^{13}C) to trace reaction pathways and identify competing mechanisms .

Q. What strategies are recommended for characterizing tautomeric or conformational equilibria in this compound?

  • Dynamic NMR : Monitor temperature-dependent chemical shifts to detect tautomerization or ring-flipping processes .
  • X-ray Crystallography : Resolve solid-state structures to confirm dominant conformers and hydrogen-bonding networks .
  • Computational Dynamics : Perform molecular dynamics (MD) simulations to model solvent effects on conformational stability .

Methodological Considerations

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Solvent Selection : Prioritize biodegradable solvents (e.g., cyclopentyl methyl ether) over traditional toxic options (e.g., DMF) .
  • Catalyst Recycling : Explore immobilized catalysts or flow chemistry setups to minimize waste .
  • Atom Economy : Design routes with minimal protecting groups or byproducts, leveraging one-pot reactions where feasible .

Q. What advanced techniques are suitable for studying its potential bioactivity?

  • In Silico Screening : Use molecular docking (e.g., AutoDock) to predict interactions with biological targets (e.g., enzymes or receptors) .
  • Metabolomic Profiling : Apply LC-MS/MS to track metabolic stability or degradation products in vitro .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., phenyl or methyl groups) and correlate changes with bioassay data .

Critical Analysis of Contradictions

Discrepancies in literature data (e.g., varying yields for similar protocols) often arise from undocumented variables such as:

  • Catalyst Aging : Moisture-sensitive catalysts (e.g., Pd complexes) may degrade if stored improperly .
  • Kinetic vs. Thermodynamic Control : Longer reaction times may favor thermodynamically stable byproducts, altering selectivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Reactant of Route 2
5-methyl-7-phenyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile

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